molecular formula C16H24O6S B3181278 Tos-PEG2-THP CAS No. 69502-32-5

Tos-PEG2-THP

Cat. No.: B3181278
CAS No.: 69502-32-5
M. Wt: 344.4 g/mol
InChI Key: MYIMMUFXKWKAID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tos-PEG2-THP is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade.

Mode of Action

The mode of action of this compound involves the interaction of the PROTAC with its two targets. The PROTAC molecule forms a ternary complex with the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The action of this compound, through the formation of the ternary complex, leads to the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, leading to a decrease in the levels of the target protein within the cell.

Pharmacokinetics

As a protac linker, this compound is designed to improve the cellular uptake, stability, and bioavailability of the protac .

Result of Action

The result of the action of this compound is the selective degradation of the target protein . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the ubiquitination and subsequent degradation of the target protein. This leads to a decrease in the levels of the target protein within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG2-THP involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride (tosyl chloride) and tetrahydropyranyl (THP) protecting groups. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Tos-PEG2-THP primarily undergoes substitution reactions due to the presence of the tosyl group. The tosyl group is a good leaving group, making it susceptible to nucleophilic attack .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are PEGylated compounds, where the nucleophile has replaced the tosyl group. These products are often used in bioconjugation and drug delivery applications .

Comparison with Similar Compounds

    Tos-PEG2-OH: Similar to Tos-PEG2-THP but lacks the THP group.

    Tos-PEG2-NH2: Contains an amine group instead of a THP group.

Uniqueness: this compound is unique due to the presence of both the tosyl and THP groups. This combination allows for selective reactions and provides additional functionality compared to other PEG linkers .

Properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6S/c1-14-5-7-15(8-6-14)23(17,18)22-13-11-19-10-12-21-16-4-2-3-9-20-16/h5-8,16H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMMUFXKWKAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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